Tiemonium
Overview
Description
Tiemonium is a quaternary ammonium antimuscarinic agent, often used in the form of this compound iodide or this compound methylsulphate. It is primarily utilized as an antispasmodic drug to alleviate muscle spasms in the gastrointestinal, biliary, urinary, and gynecological systems . This compound strengthens calcium bonding with phospholipids and proteins, thus stabilizing the cell membrane of the gastrointestinal tract .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tiemonium can be synthesized through various chemical routes. One common method involves the reaction of 4-methylmorpholine with 3-hydroxy-3-phenyl-3-(2-thienyl)propyl bromide to form this compound bromide. This intermediate can then be converted to this compound iodide or this compound methylsulphate through ion exchange reactions .
Industrial Production Methods
Industrial production of this compound methylsulphate involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process typically includes steps such as synthesis, purification, and crystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tiemonium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while substitution reactions can produce various substituted this compound compounds .
Scientific Research Applications
Tiemonium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of quaternary ammonium salts and their reactivity.
Biology: Investigated for its effects on cellular processes and membrane stability.
Medicine: Utilized as an antispasmodic agent to treat conditions like gastroenteritis, diarrhea, dysentery, biliary colic, and spasmodic dysmenorrhea
Industry: Employed in the formulation of pharmaceuticals and other products requiring antispasmodic properties
Mechanism of Action
Tiemonium exerts its effects by blocking the binding of acetylcholine to muscarinic cholinergic receptors at neuroeffector sites on smooth muscle. This inhibition prevents the contraction of smooth muscles, thereby reducing spasms and associated pain . Additionally, this compound strengthens calcium bonding with membrane phospholipids and proteins, further stabilizing cell membranes and inhibiting intracellular contractile proteins .
Comparison with Similar Compounds
Similar Compounds
Atropine: Another antimuscarinic agent with similar peripheral effects.
Hyoscine (Scopolamine): Used for its antispasmodic and antiemetic properties.
Dicyclomine: An anticholinergic agent used to treat irritable bowel syndrome
Uniqueness of Tiemonium
This compound is unique in its ability to strengthen calcium bonding with phospholipids and proteins, providing additional stabilization to cell membranes. This property distinguishes it from other antimuscarinic agents and enhances its effectiveness in treating muscle spasms .
Biological Activity
Tiemonium methylsulfate (TMS) is a synthetic quaternary ammonium compound primarily classified as a muscarinic acetylcholine receptor antagonist . It is widely used in clinical practice, especially in Asia, for alleviating muscle spasms across various systems, including gastrointestinal, biliary, urinary, and gynecological systems. This article delves into the biological activity of this compound, its mechanisms of action, clinical applications, and relevant research findings.
This compound functions by competitively blocking the binding of acetylcholine to muscarinic receptors located in smooth muscle tissues. Acetylcholine typically induces muscle contraction; thus, by inhibiting its action, this compound effectively relaxes these muscles and alleviates spasms. The following mechanisms have been identified:
- Spasmolytic Activity : this compound exhibits significant spasmolytic properties, reducing muscle contractions in smooth muscles. This makes it beneficial for treating conditions characterized by excessive muscle spasms.
- Membrane Stabilization : It has been shown to stabilize cell membranes and reinforce calcium binding to membrane phospholipids, which contributes to its antispasmodic effects .
- Comparative Efficacy : In comparative studies with other antispasmodics like atropine and papaverine, this compound was found to have a broader mechanism of action by affecting multiple receptor types while specifically antagonizing cholinergic stimulation .
Clinical Applications
This compound is primarily employed as a spasmolytic agent in various clinical settings. Its applications include:
- Treatment of gastrointestinal disorders such as gastroenteritis, diarrhea, and dysentery.
- Management of biliary colic and enterocolitis.
- Relief from urinary and gynecological spasms .
Research Findings
Recent studies have highlighted several aspects of this compound's biological activity:
- Bioavailability Studies : Research indicates that this compound has poor absorption characteristics typical of quaternary ammonium compounds. A study involving 14C-labelled this compound showed minimal systemic absorption with no significant difference between its iodide and methylsulfate forms .
- Anticancer Properties : Preliminary findings suggest that this compound may reduce cell proliferation in human colon cancer cell lines, indicating potential anticancer properties that warrant further investigation.
- Influence on Antibiotic Resistance : A study examined the effect of non-antibiotic pharmaceuticals, including this compound methylsulfate, on plasmid-mediated conjugation in Escherichia coli. The results indicated a slight promotion of conjugal transfer by this compound, suggesting implications for antibiotic resistance mechanisms .
Case Studies
Several case studies have documented the efficacy and safety profile of this compound:
- A prospective study on the use of antispasmodics during labor reported that this compound significantly reduced the duration of labor without increasing emergency cesarean sections or serious side effects .
- In a clinical trial comparing this compound with glucagon for small bowel motility assessment, no significant differences were observed in gut transit times .
Table 1: Summary of Clinical Applications
Application Area | Conditions Treated |
---|---|
Gastrointestinal | Gastroenteritis, diarrhea, dysentery |
Biliary | Biliary colic |
Urinary | Cystitis |
Gynecological | Dysmenorrhea |
Table 2: Research Findings on Biological Activity
Study Focus | Findings |
---|---|
Bioavailability | Poor absorption; minimal systemic availability |
Anticancer Activity | Reduced proliferation in colon cancer cell lines |
Antibiotic Resistance Influence | Slight promotion of conjugation in E. coli |
Properties
IUPAC Name |
3-(4-methylmorpholin-4-ium-4-yl)-1-phenyl-1-thiophen-2-ylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO2S/c1-19(11-13-21-14-12-19)10-9-18(20,17-8-5-15-22-17)16-6-3-2-4-7-16/h2-8,15,20H,9-14H2,1H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDYAOBDPZQHOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)CCC(C2=CC=CC=C2)(C3=CC=CS3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24NO2S+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861820 | |
Record name | 4-(3-Hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6252-92-2 | |
Record name | Tiemonium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6252-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiemonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006252922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(3-Hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[3-hydroxy-3-phenyl-3-(2-thienyl)propyl]-4-methylmorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.800 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIEMONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y5LZ9A0KV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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